molecular formula C29H39NO10 B13740422 2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate CAS No. 40680-91-9

2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

Cat. No.: B13740422
CAS No.: 40680-91-9
M. Wt: 561.6 g/mol
InChI Key: LVAJWCASDZLPNJ-UHFFFAOYSA-N
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Description

The compound 2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate is a benzofuran derivative with a quaternary ammonium salt and a glyoxylic acid counterion. Its structure includes a benzofuran core substituted with methoxy groups at positions 4 and 7, a butoxyphenyl-hydroxypropyl side chain at position 5, and an ethoxy-dimethylazanium group at position 4.

Properties

CAS No.

40680-91-9

Molecular Formula

C29H39NO10

Molecular Weight

561.6 g/mol

IUPAC Name

2-[[5-[3-(4-butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C27H37NO6.C2H2O4/c1-6-7-16-32-20-11-8-19(9-12-20)10-13-22(29)23-24(30-4)21-14-17-33-25(21)27(31-5)26(23)34-18-15-28(2)3;3-1(4)2(5)6/h8-9,11-12,14,17,22,29H,6-7,10,13,15-16,18H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

LVAJWCASDZLPNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC(C2=C(C3=C(C(=C2OCC[NH+](C)C)OC)OC=C3)OC)O.C(=O)(C(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Key Findings

The dimethylazanium moiety introduces positive charge, favoring solubility in polar solvents and ionic interactions with biological targets .

Divergence in Target Affinity :

  • Despite high structural similarity (Tanimoto >0.7), fluorophenyl and butoxyphenyl analogues show divergent protein-binding profiles, emphasizing the role of substituent electronics in target recognition .

Limitations and Caveats

  • Similarity-Activity Disconnects : Structural similarity indices (e.g., Tanimoto) may fail to predict bioactivity for compounds with subtle stereochemical or electronic differences .
  • Data Gaps: No direct pharmacological data exist for the target compound; inferences are drawn from structurally related molecules .

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